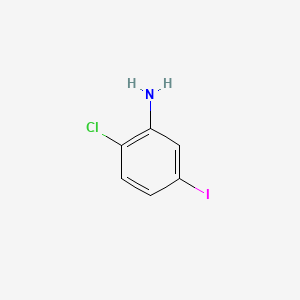

2-Chloro-5-iodoaniline

Description

BenchChem offers high-quality 2-Chloro-5-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXCVXYHPJLMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653866 | |

| Record name | 2-Chloro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16604-98-1 | |

| Record name | 2-Chloro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline scaffold, offers multiple reactive sites for tailored chemical modifications. This versatility makes it a valuable intermediate in the pharmaceutical and agrochemical industries, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of 2-chloro-5-iodoaniline, complete with detailed experimental protocols and a visual representation of its synthesis pathway.

Physicochemical Properties

2-Chloro-5-iodoaniline, with the CAS number 6828-35-9, is a solid at room temperature.[1] The strategic placement of its functional groups significantly influences its reactivity and utility in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClIN | [2] |

| Molecular Weight | 253.47 g/mol | [2] |

| Melting Point | 43 °C | [3] |

| Appearance | Brown solid | [3] |

| CAS Number | 6828-35-9 | [2] |

| IUPAC Name | 5-chloro-2-iodoaniline | [2] |

Synthesis of 2-Chloro-5-iodoaniline

A common and effective method for the synthesis of 2-chloro-5-iodoaniline proceeds via a two-step reaction sequence starting from 4-chloro-2-nitroaniline. This process involves a Sandmeyer-type reaction to introduce the iodine, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline

Step 1: Diazotization and Iodination of 4-Chloro-2-nitroaniline [4]

-

Preparation of the Diazonium Salt:

-

In a reaction vessel, dissolve 4-chloro-2-nitroaniline in aqueous sulfuric acid (H₂SO₄).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0 °C to form the corresponding diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI).

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at 20 °C.

-

The reaction is expected to yield 1-chloro-4-iodo-2-nitrobenzene.

-

Step 2: Reduction of 1-Chloro-4-iodo-2-nitrobenzene [4]

-

Reaction Setup:

-

To a solution of 1-chloro-4-iodo-2-nitrobenzene in ethanol, add iron (Fe) powder and acetic acid (HOAc).

-

-

Reduction:

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, filter the hot reaction mixture to remove the iron catalyst.

-

Remove the ethanol from the filtrate by rotary evaporation.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-5-iodoaniline.

-

The following diagram illustrates the workflow for the synthesis of 2-chloro-5-iodoaniline.

Applications in Drug Discovery and Organic Synthesis

2-Chloro-5-iodoaniline is a versatile intermediate in the synthesis of various high-value organic compounds. The presence of the amine, chloro, and iodo groups provides multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in the construction of complex molecular frameworks.[5]

In the realm of drug discovery, this compound and its derivatives are of significant interest. For instance, they serve as precursors for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[6] The aniline moiety can be functionalized to interact with the hinge region of kinase active sites, while the substituted phenyl ring can be elaborated to occupy adjacent hydrophobic pockets, leading to potent and selective enzyme inhibition.

Furthermore, 2-chloro-5-iodoaniline is utilized in the agrochemical industry for the development of novel pesticides and herbicides.[7] Its derivatives have also found applications in the synthesis of specialized dyes and pigments.[7]

References

A Comprehensive Technical Guide to 2-Chloro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-iodoaniline, a halogenated aromatic amine with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical structure, physicochemical properties, synthesis protocols, key applications, and safety information.

Core Chemical and Physical Properties

2-Chloro-5-iodoaniline, also known as 5-chloro-2-iodoaniline, is a versatile chemical intermediate. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 16604-98-1, 6828-35-9 | [1][2] |

| Molecular Formula | C₆H₅ClIN | [3] |

| Molecular Weight | 253.47 g/mol | [3] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 43 - 61.5 °C | [1][4] |

| Boiling Point | 291.5 ± 25.0 °C (Predicted) | [1] |

| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.69 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-5-iodoaniline.

¹H NMR (400 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.52 | d | 8.4 | 1H |

| 6.73 | d | 2.4 | 1H |

| 6.47 | dd | J₁ = 8.4, J₂ = 2.4 | 1H |

| 4.15 | s | - | 2H (NH₂) |

¹³C NMR (100 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.9 | C-NH₂ |

| 139.8 | Aromatic CH |

| 135.3 | Aromatic C-Cl |

| 120.1 | Aromatic CH |

| 114.4 | Aromatic CH |

| 81.2 | Aromatic C-I |

Mass Spectrometry (HRMS-ESI) [4]

| Ion | Calculated m/z | Found m/z |

|---|

| [C₆H₅ClIN+H]⁺ | 253.9233 | 253.9218 |

Synthesis and Experimental Protocols

Several synthetic routes to 2-Chloro-5-iodoaniline have been reported. Below are detailed experimental protocols for two common methods.

Synthesis via Decarboxylative Iodination of Anthranilic Acids

This method provides a transition-metal-free and base-free route to 2-iodoanilines.[4]

Materials:

-

5-Chloroanthranilic acid

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

-

High-pressure stainless-steel reactor

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a 50 mL glass liner within a high-pressure stainless-steel autoclave, add 5-chloroanthranilic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

-

Add 10 mL of CH₃CN to the liner.

-

Purge the autoclave with O₂ by three cycles of pressurization and venting, then pressurize with O₂ to 10 bar.

-

Heat the reaction mixture to 160 °C and stir for 2 hours.

-

After the reaction is complete, cool the reactor in a water bath.

-

Pour the cooled mixture into 50 mL of ethyl acetate and wash with brine (25 mL) and water (2 x 25 mL).

-

Dry the organic layer over MgSO₄ and concentrate under vacuum.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) to yield 5-Chloro-2-iodoaniline.

Caption: Synthetic workflow for 2-Chloro-5-iodoaniline.

Synthesis from 4-Chloro-2-nitroaniline

This is a two-step process involving diazotization followed by reduction.[2]

Materials:

-

4-Chloro-2-nitroaniline

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Iron (Fe) powder

-

Acetic acid (HOAc)

-

Ethanol

Procedure:

-

Step 1: Diazotization and Iodination

-

Dissolve 4-Chloro-2-nitroaniline in aqueous H₂SO₄ and cool to 0 °C.

-

Slowly add a solution of NaNO₂ while maintaining the temperature at 0 °C.

-

Add a solution of KI to the reaction mixture and allow it to warm to 20 °C.

-

Isolate the resulting 1-chloro-4-iodo-2-nitrobenzene intermediate.

-

-

Step 2: Reduction

-

To a solution of the intermediate in ethanol, add Fe powder and acetic acid.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter to remove the iron, and concentrate the filtrate.

-

Purify the crude product to obtain 5-Chloro-2-iodoaniline.

-

Applications in Drug Discovery and Agrochemicals

2-Chloro-5-iodoaniline is a valuable building block for the synthesis of various biologically active molecules.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antifungal properties. The synthesis often involves the reaction of a 2-iodoaniline derivative with an isothiocyanate.

Experimental Protocol: Synthesis of 2-(Arylamino)benzothiazoles [5]

Materials:

-

2-Chloro-5-iodoaniline (or other 2-iodoaniline derivative)

-

Aryl isothiocyanate

-

Iron(III) chloride (FeCl₃)

-

Octadecyltrimethylammonium chloride

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 2-iodoaniline (1.0 mmol), the aryl isothiocyanate (1.2 mmol), FeCl₃ (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol) in 10 mL of water.

-

Heat the mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Many benzothiazole fungicides exert their effect by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.[5]

References

A Technical Guide to the Physical Properties of 2-Chloro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-iodoaniline, a halogenated aromatic amine utilized as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The information is presented to support laboratory research and development activities.

Core Physical and Chemical Properties

The fundamental physical characteristics of 2-Chloro-5-iodoaniline are summarized below. These values are essential for handling, reaction planning, and purification.

| Property | Value | Source |

| CAS Number | 16604-98-1 | [1] |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 61.5 °C | [1][3] |

| Boiling Point | 291.5 ± 25.0 °C (Predicted) | [1][3] |

| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 1.69 ± 0.10 (Predicted) | [1][3] |

| Storage Conditions | 2-8°C, protect from light | [1][3] |

Experimental Protocols

While specific experimental documentation for the determination of 2-Chloro-5-iodoaniline's physical properties is not publicly detailed, standard laboratory methodologies would be employed. Below are generalized protocols for key property measurements.

1. Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of 2-Chloro-5-iodoaniline is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. The melting point is reported as this range.

-

2. Spectroscopic Analysis

Spectral data is crucial for confirming the identity and purity of a chemical substance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. For 2-Chloro-5-iodoaniline, this would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: Identifies the number and chemical environment of carbon atoms in the molecule.

-

General Protocol: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed by an NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule. The spectrum for 2-Chloro-5-iodoaniline would be expected to show characteristic peaks for the N-H stretches of the amine group and C-H and C=C stretches of the aromatic ring.

-

General Protocol (ATR-IR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer and the spectrum is recorded.[2]

-

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a compound such as 2-Chloro-5-iodoaniline.

Caption: Workflow for Physical and Chemical Characterization.

Safety and Handling

2-Chloro-5-iodoaniline is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from light.[1][3]

-

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, publicly accessible scientific databases and publications do not contain specific quantitative solubility data for 2-Chloro-5-iodoaniline. This guide provides a comprehensive framework for the determination of its solubility, including detailed experimental protocols and the theoretical basis for such measurements.

Introduction

2-Chloro-5-iodoaniline is a halogenated aromatic amine with potential applications as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various solvents is fundamental for its effective use in reaction design, purification processes such as recrystallization, and formulation development. This document outlines a standardized methodology for determining the solubility of 2-Chloro-5-iodoaniline and provides a template for the systematic recording of experimental data.

Physicochemical Properties of 2-Chloro-5-iodoaniline

A summary of the known physical and chemical properties of 2-Chloro-5-iodoaniline and related isomers is presented in Table 1. These properties are essential for handling, storage, and designing solubility experiments.

| Property | 2-Chloro-5-iodoaniline | 5-Chloro-2-iodoaniline | 2-Chloro-6-iodoaniline | 2-Chloro-4-iodoaniline |

| CAS Number | 116632-41-4 | 6828-35-9[1] | 84483-28-3[2] | 42016-93-3[3] |

| Molecular Formula | C₆H₅ClIN | C₆H₅ClIN[1] | C₆H₅ClIN[2] | C₆H₅ClIN[3] |

| Molecular Weight | 253.47 g/mol | 253.47 g/mol [1] | 253.47 g/mol [2] | 253.47 g/mol [3] |

| Melting Point | Not specified | 43 °C[4] | 66-67 °C[2] | 70-73 °C[3] |

| Appearance | - | Brown solid[4] | Solid[2] | Solid[3] |

| Qualitative Solubility | Water: No data[5] | - | - | - |

Note: Data for isomers are provided for comparative purposes.

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of 2-Chloro-5-iodoaniline in various organic solvents at different temperatures. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment

-

2-Chloro-5-iodoaniline (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

3.2. Experimental Workflow

The general workflow for determining the solubility of 2-Chloro-5-iodoaniline is depicted in the following diagram.

References

Spectroscopic Profile of 2-Chloro-5-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-5-iodoaniline (C₆H₅ClIN), a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Chloro-5-iodoaniline is C₆H₅ClIN, with a molecular weight of approximately 253.47 g/mol .[1] The subsequent tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 2-Chloro-5-iodoaniline are presented below, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-5-iodoaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.52 | d | 8.4 | Ar-H |

| 6.73 | d | 2.4 | Ar-H |

| 6.47 | dd | J₁ = 8.4, J₂ = 2.4 | Ar-H |

| 4.15 | s | - | -NH₂ |

Source: New Journal of Chemistry, Supporting Information[2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-5-iodoaniline

| Chemical Shift (δ) ppm |

| 147.9 |

| 139.8 |

| 135.3 |

| 120.1 |

| 114.4 |

| 81.2 |

Source: New Journal of Chemistry, Supporting Information[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Chloro-5-iodoaniline, key vibrational frequencies are expected for the amine (N-H) and aromatic (C=C, C-N, C-Cl, C-I) groups.

Table 3: Expected Key IR Absorption Bands for 2-Chloro-5-iodoaniline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric/symmetric) | ~3500 - 3300 |

| C=C Stretch (aromatic) | ~1620 - 1450 |

| C-N Stretch | ~1340 - 1250 |

| C-Cl Stretch | ~850 - 550 |

| C-I Stretch | ~600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 2-Chloro-5-iodoaniline

| Ion | Calculated m/z | Found m/z |

| [C₆H₅ClIN+H]⁺ | 253.9233 | 253.9218 |

Source: New Journal of Chemistry, Supporting Information[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified 2-Chloro-5-iodoaniline in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) can be used as an internal standard for referencing chemical shifts to 0 ppm.[4]

-

Instrumentation : Utilize a 300-600 MHz NMR spectrometer.[3]

-

¹H NMR Data Acquisition :

-

¹³C NMR Data Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard.

-

Number of Scans : A higher number of scans is generally required compared to ¹H NMR, often several hundred to thousands.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is common.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Instrumentation : Use a standard FTIR spectrometer.[3]

-

Data Acquisition :

-

Range : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

Resolution : A resolution of 4 cm⁻¹ is typically sufficient.[3]

-

Number of Scans : Co-add 16-32 scans to improve the signal-to-noise ratio.[3]

-

Background Subtraction : Record a background spectrum of the empty sample holder or ATR crystal, which is then subtracted from the sample spectrum.[3]

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of 2-Chloro-5-iodoaniline (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. For positive ion mode, a small amount of an acid such as formic acid (0.1%) can be added to facilitate protonation.[3]

-

Instrumentation : An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS), is commonly used.[3]

-

Data Acquisition :

-

Ionization Mode : Positive ion mode is common for anilines to observe the protonated molecule, [M+H]⁺.[3]

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.[3]

-

Data Collection : The sample solution can be directly infused into the ESI source or injected into an LC system. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.[3]

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 2-Chloro-5-iodoaniline.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

1H NMR Spectral Data of 2-Chloro-5-iodoaniline

An in-depth analysis of the 1H NMR spectrum of 2-Chloro-5-iodoaniline is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides a detailed examination of the spectral data, experimental protocols for its acquisition, and a visual representation of the proton signaling pathways.

The 1H NMR spectrum of 2-Chloro-5-iodoaniline was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data for 2-Chloro-5-iodoaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.52 | Doublet (d) | 8.4 | 1H | H-3 |

| 6.73 | Doublet (d) | 2.4 | 1H | H-6 |

| 6.47 | Doublet of doublets (dd) | J1 = 8.4, J2 = 2.4 | 1H | H-4 |

| 4.15 | Singlet (s) | - | 2H | -NH2 |

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.

2.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of 2-Chloro-5-iodoaniline.[1]

-

Solvent Selection: Use a deuterated solvent, such as chloroform-d (CDCl3), to dissolve the sample. Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum and to provide a lock signal for the spectrometer.[2][3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle agitation or vortexing can be used to ensure complete dissolution.

-

Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added to the solvent for referencing the chemical shifts to 0 ppm.[1]

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: The data presented was acquired on a 400 MHz NMR spectrometer.

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Locking and Shimming: The spectrometer's deuterium lock system is used to stabilize the magnetic field using the deuterium signal from the solvent.[2] Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters: Standard 1H NMR acquisition parameters are used. This typically includes setting the appropriate spectral width, acquisition time, and number of scans. For a sample of this concentration, a few scans are usually sufficient.

-

Data Processing: The acquired free induction decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum to ensure accurate integration and peak picking.

Visualization of Proton Coupling

The splitting pattern observed in the 1H NMR spectrum is a result of spin-spin coupling between neighboring protons. The following diagram illustrates the coupling relationships between the aromatic protons of 2-Chloro-5-iodoaniline.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-iodoaniline

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Chloro-5-iodoaniline (CAS No. 16604-98-1), a halogenated aniline derivative of interest in medicinal chemistry and materials science.[1][2] This document outlines a feasible synthetic protocol, methods for purification, and a full suite of analytical techniques for structural confirmation and purity assessment. All quantitative data are presented in structured tables, and key processes are visualized using workflow diagrams.

Introduction

2-Chloro-5-iodoaniline is a substituted aromatic amine containing both chloro and iodo functional groups. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and specialized organic materials. The presence of multiple halogen atoms offers distinct reactive sites for various cross-coupling reactions and other chemical modifications. This guide presents a practical approach to its laboratory-scale synthesis and a thorough characterization protocol to ensure the compound's identity and purity.

Synthesis of 2-Chloro-5-iodoaniline

The synthesis of 2-Chloro-5-iodoaniline can be achieved through the electrophilic iodination of 2-chloroaniline. The directing effects of the amino and chloro groups on the aromatic ring guide the regioselectivity of the iodination reaction.

Proposed Synthesis Pathway

The proposed pathway involves the direct iodination of commercially available 2-chloroaniline using iodine monochloride (ICl) in an acidic medium.

Caption: Synthesis workflow for 2-Chloro-5-iodoaniline.

Experimental Protocol

Materials:

-

2-Chloroaniline (1.0 eq)

-

Iodine monochloride (1.05 eq)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the mixture by the slow addition of 1 M NaOH solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Chloro-5-iodoaniline.

Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized 2-Chloro-5-iodoaniline.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | (Not available) |

| CAS Number | 16604-98-1 |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

Caption: Characterization workflow for 2-Chloro-5-iodoaniline.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental data for 2-Chloro-5-iodoaniline is not widely published, the expected spectral data can be predicted based on its structure and data from similar iodoaniline compounds.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.4 | d | H-6 |

| ~ 7.2 | dd | H-4 |

| ~ 6.6 | d | H-3 |

| ~ 4.0 | br s | -NH₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 147 | C-1 (C-NH₂) |

| ~ 138 | C-3 |

| ~ 132 | C-6 |

| ~ 125 | C-4 |

| ~ 120 | C-2 (C-Cl) |

| ~ 90 | C-5 (C-I) |

Experimental Protocol: NMR Spectroscopy [3]

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-iodoaniline in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set appropriate spectral width (~16 ppm) and number of scans (16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts relative to TMS.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 1620 - 1580 | C=C (aromatic) | Stretching |

| 1600 - 1500 | N-H | Bending (Scissoring) |

| ~ 800 | C-Cl | Stretching |

| ~ 600 - 500 | C-I | Stretching |

Experimental Protocol: FTIR Spectroscopy [3]

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Instrument Setup: Use an FTIR spectrometer. Allow the instrument to warm up for at least 15-30 minutes for stability.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: Identify and label the significant peaks in the spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

|---|---|

| 253/255 (approx. 3:1 ratio) | Molecular Ion [M]⁺ peak, showing the isotopic pattern for one chlorine atom. |

| 126 | [M - I]⁺ |

| 91 | [M - I - Cl]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This guide provides a framework for the successful synthesis and rigorous characterization of 2-Chloro-5-iodoaniline. The detailed protocols and tabulated data serve as a valuable resource for researchers in synthetic chemistry and drug discovery. The analytical methods described—NMR, FTIR, and MS—are essential for unequivocally confirming the identity, structure, and purity of the target compound, ensuring its suitability for further applications.

References

Theoretical Exploration of 2-Chloro-5-iodoaniline: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical studies on 2-Chloro-5-iodoaniline, a halogenated aromatic amine of interest in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, electronic, and spectroscopic properties through computational analysis. While direct experimental and extensive theoretical studies on this specific isomer are limited in the public domain, this guide synthesizes available data on closely related analogs and outlines the established computational methodologies for its characterization.

Introduction

2-Chloro-5-iodoaniline (C₆H₅ClIN) is a substituted aniline derivative whose physicochemical properties are dictated by the interplay of the amino (-NH₂), chloro (-Cl), and iodo (-I) functional groups on the benzene ring. Understanding the molecular geometry, electronic charge distribution, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating these properties at the atomic level.[1] This guide details the theoretical framework and computational protocols for such investigations.

Computational Methodology

The theoretical investigation of 2-Chloro-5-iodoaniline typically involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial step is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the potential energy surface of the molecule is explored to find the minimum energy structure. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p).[2][3] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the heteroatoms, while polarization functions (d,p) account for the non-uniform distribution of electron density.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman). The calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental anharmonic vibrational frequencies.[3]

Electronic Properties Analysis

Further insights into the molecule's reactivity and electronic characteristics are gained through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.[4] Natural Bond Orbital (NBO) analysis is also employed to study charge delocalization and hyperconjugative interactions within the molecule.[5]

Figure 1: A generalized workflow for the theoretical study of 2-Chloro-5-iodoaniline.

Molecular Structure and Properties

The optimized geometrical parameters of 2-Chloro-5-iodoaniline, including bond lengths and bond angles, can be precisely determined through computational methods. For comparison, crystallographic data of a related isomer, 2-Chloro-4-iodoaniline, reveals key structural features that are likely to be similar in 2-Chloro-5-iodoaniline.[6][7]

Table 1: Selected Computed Geometrical Parameters of Halogenated Anilines

| Parameter | 2,5-dichloroaniline (Computed)[1] | m-iodoaniline (Computed)[4] | 2-Chloro-5-iodoaniline (Expected) |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.743 | - | ~1.74 |

| C-I Bond Length (Å) | - | 2.099 | ~2.10 |

| C-N Bond Length (Å) | 1.397 | 1.401 | ~1.40 |

| C-N-H Bond Angle (°) | 113.1 | - | ~113 |

| C-C-Cl Bond Angle (°) | 119.9 | - | ~120 |

| C-C-I Bond Angle (°) | - | 120.2 | ~120 |

Note: The values for 2-Chloro-5-iodoaniline are expected estimations based on related compounds.

Vibrational Spectroscopy

The vibrational spectrum of 2-Chloro-5-iodoaniline is characterized by distinct modes corresponding to the functional groups and the benzene ring. Theoretical calculations aid in the assignment of these vibrational modes to the experimentally observed peaks in the FT-IR and FT-Raman spectra.

Table 2: Key Vibrational Frequencies of Halogenated Anilines

| Vibrational Mode | 4-chloro-2-bromoaniline (Experimental FT-IR, cm⁻¹)[2] | 6-(2-chloroanilino)... (Computed, cm⁻¹)[5] | 2-Chloro-5-iodoaniline (Expected Range, cm⁻¹) |

|---|---|---|---|

| N-H Symmetric Stretch | 3375 | 3373 | 3350 - 3400 |

| N-H Asymmetric Stretch | 3468 | - | 3450 - 3500 |

| C-H Stretch (Aromatic) | 3064 | 3106 | 3050 - 3150 |

| C-N Stretch | 1286 | - | 1280 - 1350 |

| C-Cl Stretch | 748 | - | 700 - 800 |

| C-I Stretch | - | - | 500 - 600 |

Note: The values for 2-Chloro-5-iodoaniline are expected estimations based on related compounds.

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of 2-Chloro-5-iodoaniline are crucial for understanding its reactivity and potential as a precursor in organic synthesis. The HOMO and LUMO energy levels and their distribution provide insights into the electron-donating and electron-accepting capabilities of the molecule.

Figure 2: Conceptual diagram of Frontier Molecular Orbitals (FMOs) and their relation to chemical reactivity.

Table 3: Computed Electronic Properties of Halogenated Anilines

| Property | 2,5-dichloroaniline[1] | m-iodoaniline[4] |

|---|---|---|

| HOMO Energy (eV) | -6.01 | -5.46 |

| LUMO Energy (eV) | -0.87 | -0.21 |

| Energy Gap (ΔE, eV) | 5.14 | 5.25 |

| Dipole Moment (Debye) | 2.45 | 2.89 |

Conclusion

The theoretical study of 2-Chloro-5-iodoaniline, through quantum chemical calculations, provides a powerful framework for understanding its fundamental molecular properties. While direct experimental data for this specific isomer is scarce, the computational methodologies outlined in this guide, supported by data from analogous compounds, offer a robust approach for its characterization. The insights gained from such theoretical investigations are invaluable for guiding synthetic strategies, predicting reactivity, and exploring the potential applications of 2-Chloro-5-iodoaniline in various scientific and industrial fields. Further experimental validation of the computationally predicted data is encouraged to provide a more complete understanding of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. indianjournal.net [indianjournal.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity analysis of 2-Chloro-5-iodoaniline

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-iodoaniline

Abstract

2-Chloro-5-iodoaniline is a versatile halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure is characterized by an aniline core substituted with a chlorine atom at the 2-position and an iodine atom at the 5-position. This specific arrangement of functional groups—an amino group, a highly reactive iodine atom, and a less reactive chlorine atom—provides a platform for a variety of selective chemical transformations. This guide offers a comprehensive analysis of the reactivity of 2-chloro-5-iodoaniline, presenting key quantitative data, detailed experimental protocols for cornerstone reactions, and visual diagrams of reaction pathways to support researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Data

A summary of the fundamental properties of 2-chloro-5-iodoaniline is provided for easy reference.

Table 1: Physicochemical Properties of 2-Chloro-5-iodoaniline

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-iodoaniline | [2] |

| CAS Number | 6828-35-9 | [2][3] |

| Molecular Formula | C₆H₅ClIN | [2][3] |

| Molecular Weight | 253.47 g/mol | [2][3] |

| Appearance | Brown solid | [4] |

| Melting Point | 43 °C | [4] |

| InChI | InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | [2] |

| SMILES | C1=CC(=C(C=C1Cl)N)I | [2] |

Table 2: Spectroscopic Data for 2-Chloro-5-iodoaniline

| Spectrum Type | Key Shifts / Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.15 (s, 2H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 | [4][5] |

| HRMS (ESI) | Calculated for [C₆H₅ClIN+H⁺]: 253.9233, Found: 253.9218 | [4] |

| FT-IR (ATR) | Available from spectral databases. | [2] |

Reactivity Analysis

The synthetic utility of 2-chloro-5-iodoaniline stems from the differential reactivity of its three key functional sites: the iodine atom, the amino group, and the chlorine atom. This allows for controlled, stepwise modifications.

Figure 1: Reactivity map of 2-chloro-5-iodoaniline highlighting its key reactive sites.

Reactions at the Iodine Position (C-I)

The carbon-iodine bond is the most labile site on the aromatic ring, making it the preferred position for a wide range of metal-catalyzed cross-coupling reactions. The reactivity order for halogens in these reactions is generally I > Br > Cl > F.[6][7] This allows for high selectivity in reactions involving 2-chloro-5-iodoaniline, where the iodine atom reacts while the chlorine atom remains intact under appropriate conditions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester.[8][9] It is a versatile method for synthesizing biaryl compounds.[7] The reaction is tolerant of a wide variety of functional groups and has become a cornerstone of modern organic synthesis.[10]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[11][12] It has largely replaced harsher classical methods like the Goldberg reaction for the synthesis of aryl amines due to its broader substrate scope and milder conditions.[11]

-

Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds, the Sonogashira reaction couples an aryl halide with a terminal alkyne.[13][14] The process is typically co-catalyzed by palladium and copper complexes and is conducted under mild, basic conditions.[6][15]

-

Ullmann Condensation: This copper-promoted reaction is a classical method for forming C-N, C-O, and C-S bonds by coupling an aryl halide with amines, alcohols, or thiols, respectively.[16] While traditional Ullmann reactions require harsh conditions, modern protocols often use soluble copper catalysts with ligands, allowing for lower reaction temperatures.[16][17]

Reactions at the Amino Position (-NH₂)

The amino group is a versatile functional handle that can undergo several important transformations.

-

Diazotization (Sandmeyer-Type Reactions): The primary amine can be converted into a diazonium salt using a source of nitrous acid (e.g., NaNO₂ in acid).[18] This intermediate is highly useful as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, halogens, -H) in Sandmeyer or related reactions.

-

Acylation and Sulfonylation: The nucleophilic amine readily reacts with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.[19] This is often used as a protection strategy or to introduce new functionalities into the molecule.[19]

Reactions at the Chlorine Position (C-Cl)

The carbon-chlorine bond is significantly stronger and less reactive than the carbon-iodine bond.[7] In most cross-coupling reactions, the C-I bond will react with high selectivity. However, the C-Cl bond can be activated for coupling under more forcing conditions or by using specialized, highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands.[7][12] This differential reactivity is a key advantage for sequential, site-selective functionalization.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-chloro-5-iodoaniline and its subsequent use in key cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.

Synthesis of 2-Chloro-5-iodoaniline from 4-Chloro-2-nitroaniline

This synthesis involves a two-step process: diazotization followed by iodination, and subsequent reduction of the nitro group.[3][18]

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Chloro-2-iodoaniline | C6H5ClIN | CID 639697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. 2'-Chloro-5'-iodoacetophenone | 100479-73-0 | Benchchem [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-5-iodoaniline (CAS No: 16604-98-1). Due to its hazardous properties, strict adherence to the safety protocols outlined herein is crucial to minimize risks to personnel and the environment. This document details hazard identification, safe handling procedures, personal protective equipment, emergency measures, and the methodologies of key toxicological assessments.

Hazard Identification and Classification

2-Chloro-5-iodoaniline is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification for 2-Chloro-5-iodoaniline

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1] |

| Hazard | H312 | Harmful in contact with skin.[1] |

| Hazard | H315 | Causes skin irritation.[1] |

| Hazard | H319 | Causes serious eye irritation.[1] |

| Hazard | H332 | Harmful if inhaled.[1] |

| Hazard | H335 | May cause respiratory irritation.[1] |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Prevention | P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| Response | P330 | Rinse mouth. |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-5-iodoaniline is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| CAS Number | 16604-98-1 |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 61.5 °C[2] |

| Boiling Point | 291.5±25.0 °C (Predicted)[2] |

| Density | 2.015±0.06 g/cm³ (Predicted)[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure stability of the compound.

Handling:

-

Use only under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Protect from direct sunlight and light.

-

Recommended storage temperature is 2-8°C.[2]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling 2-Chloro-5-iodoaniline to prevent exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side-shields. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A flame-resistant lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination. Double gloving is advisable for extended operations. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced. All work with powders should be conducted within a fume hood to minimize inhalation risk. |

Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.

-

In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Do NOT induce vomiting.[4]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Keep people away from and upwind of the spill/leak.

-

Environmental Precautions: Should not be released into the environment. Do not flush into surface water or sanitary sewer system.

-

Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust.

Experimental Protocols for Key Toxicological Assessments

While specific experimental data for 2-Chloro-5-iodoaniline is not publicly available, the hazard classifications are based on standardized testing protocols. The following are summaries of the likely methodologies based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity is conducted to determine the adverse effects that may occur after a single oral administration of the substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The method aims to classify the substance based on its LD50 (the dose that is lethal to 50% of the test animals) or to identify the dose causing evident toxicity.[6][7]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[8]

-

Procedure: The test substance is administered by gavage in a single dose.[8] Animals are fasted before dosing. Dosing is sequential, with the outcome of each step determining the dose for the next.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7] A gross necropsy is performed on all animals at the end of the observation period.[8]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

-

Principle: The substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and graded.[9]

-

Test Animals: The albino rabbit is the preferred species.[9]

-

Procedure: A single dose (0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[9] Untreated skin serves as a control.[9]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[10] If effects persist, observations may continue for up to 14 days to assess reversibility.[9]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is then evaluated.[4]

-

Test Animals: The albino rabbit is typically used.[4]

-

Procedure: A single dose (0.1 mL of a solid, not exceeding 100 mg) is applied to one eye.[2] The eyes are not washed out for at least 24 hours after instillation unless immediate corrosive effects are observed.[2]

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4] The observation period may be extended to 21 days to evaluate the reversibility of any effects.[11]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the key decision points and procedures for the safe handling of 2-Chloro-5-iodoaniline and the appropriate response in case of an emergency.

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

2-Chloro-5-iodoaniline: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for 2-Chloro-5-iodoaniline (CAS No. 16604-98-1), a halogenated aniline derivative commonly used as a building block in pharmaceutical and chemical synthesis. Due to its reactive nature and potential toxicity, a thorough understanding of its hazard profile and handling requirements is essential for ensuring laboratory safety. This document summarizes key data from its Material Safety Data Sheet (MSDS) and provides guidance for its safe use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-iodoaniline is presented below. These properties are crucial for appropriate storage, handling, and experimental design.

| Property | Value |

| CAS Number | 16604-98-1 |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol |

| Appearance | Light yellow to brown solid |

| Melting Point | 61.5 °C[1] |

| Boiling Point | 291.5 ± 25.0 °C (Predicted)[1] |

| Density | 2.015 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 1.69 ± 0.10 (Predicted)[1] |

Hazard Identification and Classification

2-Chloro-5-iodoaniline is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[1][2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][2] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1][2] |

The signal word for this chemical is Danger .[2][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of 2-Chloro-5-iodoaniline.

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing Personal Protective Equipment (PPE) should be followed to ensure personnel safety.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for leveraging 2-chloro-5-iodoaniline as a versatile starting material for the synthesis of diverse and valuable heterocyclic scaffolds. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, coupled with the nucleophilic amino group, offers a platform for selective, stepwise functionalization to construct complex molecular architectures.

The protocols outlined below focus on palladium-catalyzed cross-coupling and cyclization reactions, which are fundamental transformations in modern medicinal chemistry.

Overall Synthetic Strategy

2-Chloro-5-iodoaniline serves as a strategic starting point for building diverse heterocyclic cores. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. Subsequent intramolecular cyclization or further cross-coupling reactions can then be employed to construct the final heterocyclic system.

Caption: Synthetic pathways from 2-chloro-5-iodoaniline.

Application Note 1: Synthesis of Tricyclic Heterocycles via Ligand-Controlled Pd-Catalyzed Cyclization

A powerful strategy for synthesizing diverse 5-, 6-, and 7-membered tricyclic heteroaromatics involves a two-step process starting from 2-chloroaniline derivatives.[1] The first step is a Buchwald-Hartwig amination to form a common diphenylamine intermediate. The second, crucial step is a palladium-catalyzed intramolecular cyclization where the choice of phosphine ligand dictates the reaction pathway, leading selectively to carbazoles, acridines, or dibenzazepines.[1][2]

Caption: Ligand-controlled synthesis of tricyclic heterocycles.

Quantitative Data Summary

The selectivity of the cyclization is almost exclusively controlled by the phosphine ligand employed. The following table summarizes the results for the conversion of the common intermediate to various tricyclic products.[1]

| Entry | Product Class | Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Dibenzazepine | DavePhos | Pd(OAc)₂ (5 mol%) | Toluene | 110 | 85 |

| 2 | Vinylcarbazole | TrixiePhos | Pd(OAc)₂ (5 mol%) | Toluene | 110 | 81 |

| 3 | Acridine | cBRIDP | Pd(OAc)₂ (10 mol%) | DMF/AcOH | 110 | 72 |

Experimental Protocol: Synthesis of 4-Iodo-5H-dibenz[b,f]azepine

This protocol is adapted from Tsvelikhovsky and Buchwald (2010).[1]

Step 1: Synthesis of 2-Chloro-5-iodo-N-(2-vinylphenyl)aniline (Common Intermediate)

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), the biphenyl-based phosphine ligand (4.8 mol%), and NaOt-Bu (1.4 equiv.).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add 2-chloro-5-iodoaniline (1.0 equiv.), 2-bromostyrene (1.1 equiv.), and anhydrous toluene.

-

Stir the mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS until the starting aniline is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the title intermediate.

Step 2: Ligand-Controlled Cyclization to 4-Iodo-5H-dibenz[b,f]azepine

-

To an oven-dried Schlenk tube, add the intermediate from Step 1 (1.0 equiv.), Pd(OAc)₂ (5 mol%), DavePhos (6 mol%), and K₂CO₃ (2.5 equiv.).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous toluene.

-

Stir the mixture vigorously at 110 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with CH₂Cl₂, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final dibenzazepine product.

Application Note 2: Synthesis of Biaryl Anilines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[3] Due to the higher reactivity of the C-I bond, 2-chloro-5-iodoaniline can be selectively coupled with various arylboronic acids at the 5-position. The resulting 4-chloro-3-aminobiphenyl derivatives are valuable precursors for other heterocycles, such as carbazoles or phenanthridines.

Caption: Workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling depends on the catalyst, base, and solvent system. The following table provides representative conditions.[3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 80 | >85 |

Experimental Protocol: Synthesis of 4-Chloro-3-amino-4'-methoxybiphenyl

-

In a round-bottom flask, combine 2-chloro-5-iodoaniline (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

-

Add the palladium catalyst, for example, a second-generation SPhos precatalyst (2 mol%).[4]

-

Evacuate and backfill the flask with argon.

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 ratio).

-

Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl aniline.

Application Note 3: Synthesis of Substituted Quinolines

Quinolines are a prominent class of N-heterocycles in medicinal chemistry. The Friedländer annulation and related syntheses provide a direct route to substituted quinolines by condensing an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. While 2-chloro-5-iodoaniline is not a ketone, it can be used in reactions like the Doebner-von Miller synthesis, which generates the quinoline core from anilines, α,β-unsaturated carbonyl compounds, or their precursors.[5]

Quantitative Data Summary

The following table outlines representative conditions for a Doebner-type synthesis, which can be adapted for 2-chloro-5-iodoaniline.

| Entry | Carbonyl Component | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyruvic acid, Benzaldehyde | TFA | Acetic Acid | Reflux | 60-80 |

| 2 | Crotonaldehyde | I₂ | Ethanol | Reflux | 55-75 |

| 3 | Methyl vinyl ketone | H₂SO₄ | - | 100 | 50-70 |

Experimental Protocol: Synthesis of 7-Chloro-5-iodo-2-phenylquinoline-4-carboxylic acid

This protocol is adapted from a generalized Doebner reaction.

-

In a round-bottom flask, dissolve the desired aldehyde (e.g., benzaldehyde, 1.0 equiv.) in a minimal amount of acetic acid.

-

Add pyruvic acid (1.5 equiv.) and a catalytic amount of trifluoroacetic acid (TFA, ~20 µL). Stir the mixture for 10 minutes.

-

Add a solution of 2-chloro-5-iodoaniline (1.0 equiv.) dissolved in a minimal amount of acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water. A precipitate should form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield the purified quinoline derivative.

References

- 1. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines [dspace.mit.edu]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

Application Notes: 2-Chloro-5-iodoaniline in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodoaniline is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms at distinct positions on the aniline scaffold—an iodine and a chlorine—allows for selective and sequential functionalization. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is exceptionally well-suited for exploiting this differential reactivity.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed coupling conditions. This reactivity difference enables the selective coupling of an aryl or heteroaryl group at the 5-position (C-I) while leaving the 2-position (C-Cl) intact for subsequent transformations. This stepwise approach is highly advantageous for the synthesis of unsymmetrical biaryl and heterobiaryl aniline derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Principle of Selective Coupling